molecular formula C6H3ClN2O4 B598544 6-Chloro-3-nitropyridine-2-carboxylic acid CAS No. 1204400-58-7

6-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B598544
CAS No.: 1204400-58-7
M. Wt: 202.55
InChI Key: MHDMSQFCLBRNES-UHFFFAOYSA-N
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Description

6-Chloro-3-nitropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3ClN2O4 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6-position, a nitro group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid typically involves the nitration of 6-chloropyridine-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts with boronic acids or esters under basic conditions.

Major Products Formed

    Reduction: 6-Chloro-3-aminopyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Chloro-3-nitropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitropyridine-2-carboxylic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

    6-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

    2-Chloro-3-nitropyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

6-Chloro-3-nitropyridine-2-carboxylic acid is unique due to the presence of both the nitro group and the carboxylic acid group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying properties and applications.

Properties

IUPAC Name

6-chloro-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMSQFCLBRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680542
Record name 6-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204400-58-7
Record name 6-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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